molecular formula C7H9F2NO2 B13190956 3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid

3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid

Cat. No.: B13190956
M. Wt: 177.15 g/mol
InChI Key: LHCOGNXNYIHSGS-UHFFFAOYSA-N
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Description

3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid: is an organic compound that features a pyrrole ring substituted with a difluoropropanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,2-difluoropropanoic acid with a suitable pyrrole derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The difluoropropanoic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which 3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The difluoropropanoic acid group can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dihydro-1H-pyrrol-1-yl)propanoic acid: Lacks the difluoro substitution, which may affect its reactivity and applications.

    3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dichloropropanoic acid:

Uniqueness

The presence of the difluoropropanoic acid group in 3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropanoic acid imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for specialized applications.

Properties

Molecular Formula

C7H9F2NO2

Molecular Weight

177.15 g/mol

IUPAC Name

3-(2,5-dihydropyrrol-1-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C7H9F2NO2/c8-7(9,6(11)12)5-10-3-1-2-4-10/h1-2H,3-5H2,(H,11,12)

InChI Key

LHCOGNXNYIHSGS-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1CC(C(=O)O)(F)F

Origin of Product

United States

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